molecular formula C27H40O B1248754 Cholesta-1,4,22-trien-3-one

Cholesta-1,4,22-trien-3-one

Cat. No. B1248754
M. Wt: 380.6 g/mol
InChI Key: AJWONNNXQUONDT-UAJHHUEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesta-1,4,22-trien-3-one is a 3-oxo steroid that is cholestan-3-one having double bonds at positions 1, 4 and 22. It is isolated from the Hainan soft coral Dendronephthya studeri. It has a role as a metabolite. It is a cholestanoid, a 3-oxo-Delta(4) steroid and a 3-oxo-Delta(1) steroid.

Scientific Research Applications

  • Marine Biology and Chemistry : Aiello, Fattorusso, and Menna (1991) identified various sterols, including cholesta-1,4,22-trien-3-one derivatives, in the Mediterranean anthozoan Antipathes subpinnata. These findings contribute to understanding marine biodiversity and the potential biochemical significance of these compounds in marine organisms (Aiello, Fattorusso, & Menna, 1991).

  • Chemical Synthesis : Kaneko (1974) demonstrated a new synthetic method involving cholesta-1,4,6-trien-3-one, showcasing the potential for synthesizing complex molecules like vitamin D3 derivatives from simpler sterol precursors (Kaneko, 1974).

  • Biochemistry and Molecular Spectroscopy : Research by Hutchins, Thompson, and Svoboda (1970) on the synthesis of cholesta-5,22-dien-3β-ol and cholesta-5,22,24-trien-3β-ol, which are structurally related to cholesta-1,4,22-trien-3-one, provides insights into the mass and nuclear magnetic resonance spectra of these compounds. This research is crucial for understanding the chemical properties of these sterols (Hutchins, Thompson, & Svoboda, 1970).

  • Lipid-Protein Interactions : Smith and Green (1974) investigated the incorporation of cholesta-5,7,9(11)-trien-3β-ol, a closely related compound, into human lipoproteins. This research provides valuable information on protein-sterol relationships in human plasma lipoproteins, which is significant for understanding cholesterol metabolism and cardiovascular diseases (Smith & Green, 1974).

properties

Product Name

Cholesta-1,4,22-trien-3-one

Molecular Formula

C27H40O

Molecular Weight

380.6 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H40O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8,13,15,17-19,22-25H,7,9-12,14,16H2,1-5H3/b8-6+/t19-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

AJWONNNXQUONDT-UAJHHUEASA-N

Isomeric SMILES

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C

Canonical SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C

synonyms

dendronesterone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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